2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Trp-OH typically involves the coupling of N-acetyl-L-phenylalanine with L-tryptophan. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of Ac-Phe-Trp-OH may involve large-scale peptide synthesis techniques, including automated peptide synthesizers and high-throughput purification methods. The use of protecting groups, such as t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), is common to prevent unwanted side reactions during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ac-Phe-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidized derivatives.
Reduction: Reduction reactions can target the peptide bond or specific amino acid residues.
Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan, leading to modified peptides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve electrophilic aromatic substitution using reagents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield halogenated derivatives of the peptide .
Scientific Research Applications
Ac-Phe-Trp-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis and studying peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of Ac-Phe-Trp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and tryptophan residues can participate in hydrophobic interactions, hydrogen bonding, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ac-Phe-Phe-OH: A dipeptide composed of phenylalanine residues, used in similar applications as Ac-Phe-Trp-OH.
Ac-Trp-Trp-OH: A dipeptide composed of tryptophan residues, known for its unique fluorescence properties.
Ac-Phe-Tyr-OH: A dipeptide composed of phenylalanine and tyrosine, used in studies of peptide-protein interactions .
Uniqueness
Ac-Phe-Trp-OH is unique due to the presence of both phenylalanine and tryptophan residues, which provide a combination of hydrophobic and aromatic properties. This makes it particularly useful in studying protein-ligand interactions and developing peptide-based therapeutics .
Properties
IUPAC Name |
2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOQFHEONRKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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